molecular formula C7H5Br2N3O B1447801 2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal CAS No. 1375476-97-3

2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal

Cat. No. B1447801
M. Wt: 306.94 g/mol
InChI Key: JWUMMQZMFXYLLP-QQDOKKFESA-N
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Description

2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal (2-Br-3-BPIP) is an organic compound that has been studied extensively due to its various applications in the fields of organic synthesis, medicinal chemistry and drug discovery. It is a brominated pyrazine derivative that has been used in a variety of reactions, including Diels-Alder reactions, aldol reactions, and Wittig reactions. In addition, 2-Br-3-BPIP has been used as a reagent for the synthesis of various heterocycles and organic compounds.

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Biological Efficacy : Compounds structurally related to 2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal have been synthesized and evaluated for their biological efficacy. For example, 1-Thiocarboxamido-3-methyl-4-(4-arylhydrazono)-5-(5-bromopyridin-2-yl) imino-4,5-dihydro pyrazole derivatives were prepared and assessed for biological activities, indicating the potential of brominated pyrazine derivatives in developing biologically active molecules (Rodrigues & Bhalekar, 2016).

  • Antibacterial and Antifungal Activities : Brominated pyrazine derivatives have also been synthesized and tested for their antibacterial and antifungal activities. This highlights their potential as leads in the development of new antimicrobial agents (Pundeer et al., 2013).

Material Science and Chemistry

  • Nontraditional π Gelators : Research into β-iminoenolates and their difluoroboron complexes, which can include brominated components, has shown that these compounds can act as nontraditional π gelators, influencing gelation abilities and offering insights into the design of new materials with specific optical and sensory properties (Wu et al., 2017).

Catalysis and Synthetic Chemistry

  • Catalytic Applications : Studies on palladium(II) complexes with (imino)pyridine ligands, including bromopyridine derivatives, have demonstrated their effectiveness as catalysts in ethylene dimerization, indicating the role of brominated pyrazines in catalysis and synthesis of polymers or organic compounds (Nyamato, Ojwach, & Akerman, 2015).

properties

IUPAC Name

(3E)-2-bromo-3-(5-bromopyrazin-2-yl)iminopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3O/c8-5(4-13)1-11-7-3-10-6(9)2-12-7/h1-5H/b11-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUMMQZMFXYLLP-QQDOKKFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)N=CC(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CC(=N1)Br)/N=C/C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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